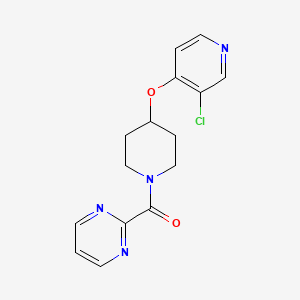

6-chloro-N-isopentylpyridazine-3-carboxamide

Übersicht

Beschreibung

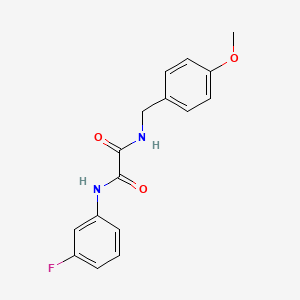

“6-chloro-N-isopentylpyridazine-3-carboxamide” is a chemical compound with the molecular formula C10H14ClN3O . It has a molecular weight of 227.69 . This compound is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-chloro-N-isopentylpyridazine-3-carboxamide” are not fully detailed in the sources I found. The molecular weight is 227.69 , but other properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen

Antimycobacterial and Antibacterial Properties

6-chloro-N-isopentylpyridazine-3-carboxamide and its derivatives have shown promising results in antimycobacterial and antibacterial applications. These compounds have been effective against strains like Mycobacterium tuberculosis. For instance, certain derivatives have exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) indicating strong antimycobacterial properties (Semelková et al., 2017). Additionally, these compounds have shown antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis (Doležal et al., 2010).

Spectroscopic Characterization and Docking Studies

Spectroscopic studies, including FT-IR and FT-Raman, along with density functional theory (DFT) computations, have been conducted on derivatives of 6-chloro-N-isopentylpyridazine-3-carboxamide. These studies help understand the molecular structure and reactive properties, such as potential energy distribution and donor-acceptor interactions. Such research is crucial for evaluating the compound's suitability in various biological and chemical applications (Ranjith et al., 2022).

Synthesis and Biological Evaluation

Research in synthesizing and evaluating the biological activities of these compounds is ongoing. Various derivatives have been synthesized and tested for their antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activity. For example, some derivatives have demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and other strains, as well as antifungal activity against specific fungal strains (Servusová et al., 2012).

Antimicrobial Bioactivity

Derivatives of 6-chloro-N-isopentylpyridazine-3-carboxamide have shown notable antimicrobial bioactivity against various Gram-positive and Gram-negative bacterial strains. This demonstrates their potential as effective agents in combating bacterial infections (Othman & Hussein, 2020).

Antimycobacterial Agents

Compounds derived from 6-chloro-N-isopentylpyridazine-3-carboxamide have been evaluated as potential antimycobacterial agents. The research focuses on understanding their structure-activity relationships and their ability to combat tuberculosis, emphasizing the need for new anti-tubercular agents (Aijijiyah et al., 2020).

Safety and Hazards

Eigenschaften

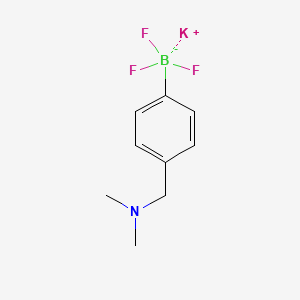

IUPAC Name |

6-chloro-N-(3-methylbutyl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O/c1-7(2)5-6-12-10(15)8-3-4-9(11)14-13-8/h3-4,7H,5-6H2,1-2H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBDDYSEVSDDMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=NN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N-isopentylpyridazine-3-carboxamide | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,9-trimethyl-1,7-dipentyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2949200.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2949213.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2949219.png)